Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate
CAS No.: 1227581-59-0
Cat. No.: VC2767531
Molecular Formula: C8H6F3NO3
Molecular Weight: 221.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1227581-59-0 |
---|---|
Molecular Formula | C8H6F3NO3 |
Molecular Weight | 221.13 g/mol |
IUPAC Name | methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-12-6(5)13/h2-3H,1H3,(H,12,13) |
Standard InChI Key | IHEIGXVJDBWJBT-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CNC1=O)C(F)(F)F |
Canonical SMILES | COC(=O)C1=CC(=CNC1=O)C(F)(F)F |
Introduction
Chemical Properties and Structural Characteristics
Basic Chemical Information
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate possesses specific chemical properties that define its behavior in various experimental and biological systems. The following table summarizes the key chemical information about this compound:
Property | Value |
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CAS Number | 1227581-59-0 |
Molecular Formula | C8H6F3NO3 |
Molecular Weight | 221.13 g/mol |
IUPAC Name | methyl 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H6F3NO3/c1-15-7(14)5-2-4(8(9,10)11)3-12-6(5)13/h2-3H,1H3,(H,12,13) |
Standard InChIKey | IHEIGXVJDBWJBT-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=CNC1=O)C(F)(F)F |
PubChem Compound ID | 118704470 |
These fundamental properties establish the chemical identity of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate and provide the basis for understanding its physical characteristics and reactivity patterns.
Structural Features and Tautomerism
The structural arrangement of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate includes a pyridine ring with specific substituents at defined positions. The hydroxyl group at position 2 can exist in tautomeric forms, alternating between the hydroxypyridine and pyridone structures. This tautomeric behavior influences the compound's reactivity and interactions with biological systems.
Synthesis Methodologies
Standard Esterification Approach
The primary synthesis route for Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate typically involves the esterification of 2-hydroxy-5-(trifluoromethyl)nicotinic acid with methanol. This reaction requires specific conditions to ensure optimal yield and purity of the final product. The general reaction scheme involves:
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Preparation of 2-hydroxy-5-(trifluoromethyl)nicotinic acid (precursor)
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Esterification reaction with methanol using a strong acid catalyst (typically sulfuric acid)
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Reflux conditions to drive the reaction to completion
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Purification steps to isolate the target compound
The reaction proceeds via nucleophilic attack of the methanol oxygen on the carboxylic acid carbon, followed by elimination of water. The strong acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by the methanol.
Industrial Synthesis Considerations
In industrial settings, the synthesis of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate employs continuous flow processes that offer advantages over traditional batch reactions. These continuous flow systems provide:
Biological Activities and Mechanisms
Enzyme Modulation Effects
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate demonstrates significant capabilities in modulating enzyme activity across various biochemical pathways. The compound can interact with specific enzymes, influencing their conformational states and catalytic activities. These interactions are largely attributed to the compound's unique electronic properties conferred by the trifluoromethyl group and the hydrogen-bonding capabilities of the hydroxyl group.
Research indicates that the compound can affect signal transduction pathways by interacting with key regulatory enzymes, potentially leading to downstream effects on cellular processes. While the specific enzyme targets are still being investigated, the compound's structure suggests potential interactions with enzymes involved in redox processes and metabolic pathways.
Antimicrobial and Anti-inflammatory Properties
Preliminary research suggests that Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate possesses antimicrobial and anti-inflammatory properties, making it a compound of interest for potential therapeutic applications. The antimicrobial activity may involve interactions with bacterial cell membranes or inhibition of essential bacterial enzymes, though the exact mechanisms require further elucidation.
The anti-inflammatory effects are possibly mediated through the modulation of inflammatory signaling pathways, potentially involving the inhibition of pro-inflammatory cytokine production or the regulation of inflammatory mediators. These properties highlight the compound's potential value in developing novel therapeutic agents for treating inflammatory conditions and microbial infections.
Receptor Binding Characteristics
Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate may exhibit specific receptor binding characteristics that contribute to its biological activities. The compound's structure suggests potential interactions with various cellular receptors, including those involved in inflammatory responses and cellular signaling. These receptor interactions could form the basis for the compound's observed biological effects and provide insights into potential therapeutic applications.
The presence of the trifluoromethyl group likely influences the compound's binding affinity and selectivity for specific receptors, potentially enhancing its efficacy compared to non-fluorinated analogs. Further research is needed to identify specific receptor targets and characterize the binding interactions in detail.
Applications in Research and Industry
Research Tool Applications
In biochemical and pharmaceutical research, Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate serves as a valuable tool for investigating various cellular processes and molecular interactions. Its enzyme modulation properties make it useful for studying signal transduction pathways and understanding the functional roles of specific enzymes in biological systems.
The compound can be employed in structure-activity relationship studies to develop novel compounds with enhanced properties for specific applications. Additionally, it can serve as a probe for investigating receptor binding sites and characterizing the structural requirements for effective receptor interactions.
Industrial and Environmental Applications
Beyond pharmaceutical applications, Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate may have relevance in industrial and environmental contexts. The compound's chemical reactivity and functional groups provide opportunities for developing specialty chemicals for various industrial processes.
In environmental applications, the compound's structure and properties could be exploited for developing sensors or remediation agents for specific environmental contaminants. Additionally, its synthesis methodologies could inform the development of more efficient and environmentally friendly processes for preparing similar compounds with industrial significance.
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Comparing Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate with structurally related compounds provides valuable insights into the significance of specific structural features for its properties and activities. The table below compares key characteristics of this compound with two structurally similar nicotinate derivatives:
Compound | Molecular Formula | Molecular Weight | Key Structural Features | CAS Number |
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Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate | C8H6F3NO3 | 221.13 g/mol | Hydroxyl at position 2, CF3 at position 5 | 1227581-59-0 |
Methyl 2-(trifluoromethyl)nicotinate | C8H6F3NO2 | 205.14 g/mol | CF3 at position 2, no hydroxyl group | 136483-17-5 |
Methyl 2-chloro-5-(trifluoromethyl)nicotinate | C8H5ClF3NO2 | 239.58 g/mol | Chloro at position 2, CF3 at position 5 | 1360934-51-5 |
The primary differences among these compounds lie in the nature and position of substituents on the pyridine ring. These structural variations significantly influence their chemical reactivity, physical properties, and biological activities .
Functional Implications of Structural Variations
The structural variations among these nicotinate derivatives have important functional implications:
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The hydroxyl group in Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate provides hydrogen-bonding capabilities that are absent in Methyl 2-(trifluoromethyl)nicotinate, potentially affecting solubility and interactions with biological targets.
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The position of the trifluoromethyl group (position 5 vs. position 2) influences the electronic distribution within the pyridine ring, affecting the compounds' reactivity and selectivity for specific biological targets.
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The chloro substituent in Methyl 2-chloro-5-(trifluoromethyl)nicotinate introduces different electronic and steric effects compared to the hydroxyl group, potentially altering binding interactions and chemical reactivity .
These structural differences highlight the importance of specific functional groups and their positions for determining the compounds' properties and potential applications. Understanding these structure-function relationships is crucial for rational design of derivatives with enhanced properties for specific applications.
Future Research Directions
Mechanism of Action Studies
Further research is needed to fully elucidate the mechanisms underlying the biological activities of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate. Specific areas for investigation include:
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Identification of specific enzyme targets and characterization of enzyme-inhibitor interactions
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Determination of binding sites and binding modes for relevant receptors
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Investigation of cellular pathways affected by the compound
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Elucidation of structure-activity relationships to identify key structural features responsible for specific activities
These mechanistic studies would provide valuable insights into the compound's mode of action and guide the development of derivatives with enhanced efficacy and selectivity.
Synthetic Methodology Improvements
Developing improved synthetic methodologies for Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate could enhance its accessibility and utility for various applications. Potential areas for improvement include:
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Catalyst development for more efficient and selective esterification reactions
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Green chemistry approaches to reduce environmental impact and improve sustainability
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Flow chemistry optimizations for enhanced scalability and process efficiency
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Chemoenzymatic synthesis routes leveraging biocatalysts for specific transformations
These methodological improvements could facilitate the production of the compound at larger scales and with improved economic and environmental profiles.
Expanded Application Explorations
Exploring new potential applications of Methyl 2-hydroxy-5-(trifluoromethyl)nicotinate could reveal additional value propositions for this compound. Promising areas for investigation include:
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Evaluation of efficacy against specific pathogens, particularly drug-resistant strains
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Assessment of potential applications in material science and polymer chemistry
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Investigation of potential use as a building block for more complex bioactive compounds
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Exploration of applications in analytical chemistry and sensor development
These application-focused studies would broaden the compound's utility and potentially open new avenues for research and development.
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